molecular formula C15H11NO3S B1453206 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid CAS No. 1173740-07-2

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid

Cat. No. B1453206
M. Wt: 285.3 g/mol
InChI Key: AFDQPMKYSKBHQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by the introduction of the phenylsulfinyl and carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo reactions like esterification and amide formation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Tryptoline-3-Carboxylic Acid Derivatives : Novel antidiabetic agents, including compounds related to 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid, were synthesized, characterized, and evaluated for in vivo antidiabetic activity. Compound DM 5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
  • Crystal Structure Analysis : The crystal structure of a related compound, 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde, was reported, providing insights into the spatial arrangement of phenylsulfonyl and phenylsulfanyl substituents (Sakthivel et al., 2006).
  • Direct Lithiation Route : A method for preparing 2-acyl-1-(phenylsulfonyl)indoles from 1-(phenylsulfonyl)indoles using s-butyllithium followed by quenching with carboxylic acid anhydrides was described, showcasing a synthesis route that could potentially apply to the synthesis of 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid derivatives (Jiang & Gribble, 2002).

Biological Applications and Material Science

  • Corrosion Inhibition : 3-(Phenylsulfinyl)indoles were investigated for their corrosion inhibition effects on iron in acidic media. Self-assembled films of these compounds showed significant corrosion inhibition efficiencies, indicating potential applications in protective coatings (Liu et al., 2022).

Chemical Properties and Reactions

  • Pummerer Reaction Chemistry : The extension of Pummerer reaction chemistry to 2-(phenylsulfinyl)indoles was explored, demonstrating oxidative cyclization to furnish spirocyclic indolenine products. This method could be applied to the functionalization of indoles, potentially including 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid derivatives (Feldman & Vidulova, 2004).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on factors like its reactivity, toxicity, and potential for causing irritation or allergic reactions .

Future Directions

The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine, materials science, or environmental science .

properties

IUPAC Name

3-(benzenesulfinyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-15(18)13-14(11-8-4-5-9-12(11)16-13)20(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDQPMKYSKBHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=C(NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
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3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid

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